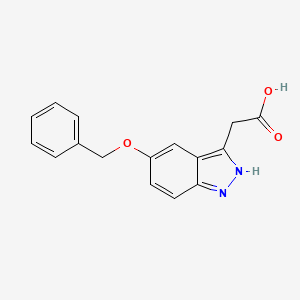
3-fluoro-5-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5-(morpholin-4-yl)benzoic acid is an organic compound that features a morpholine ring and a fluorine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(morpholin-4-yl)benzoic acid typically involves the introduction of a morpholine ring and a fluorine atom onto a benzoic acid structure. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the benzoic acid ring. The morpholine ring can be added through a substitution reaction involving morpholine and a suitable leaving group on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-5-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or the morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-fluoro-5-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the morpholine ring.
5-Fluorobenzoic acid: Similar in structure but with the fluorine atom in a different position.
3-Morpholinobenzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
3-fluoro-5-(morpholin-4-yl)benzoic acid is unique due to the presence of both the morpholine ring and the fluorine atom, which confer distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these functional groups.
Propiedades
Fórmula molecular |
C11H12FNO3 |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
3-fluoro-5-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15) |
Clave InChI |
IDLGYCXCGFKTDV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=CC(=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)



